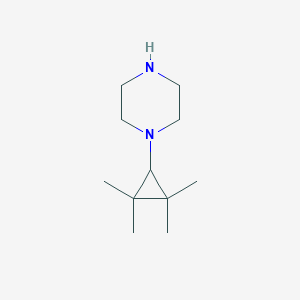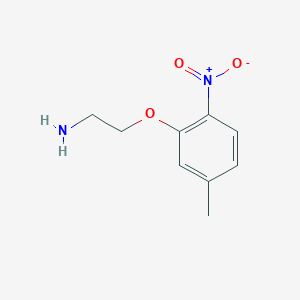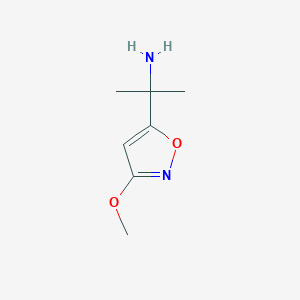
2-(3-Methoxyisoxazol-5-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyisoxazol-5-yl)propan-2-amine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyisoxazol-5-yl)propan-2-amine typically involves the formation of the isoxazole ring followed by the introduction of the amine group. One common method involves the reaction of 3-methoxy-5-nitroisoxazole with a suitable reducing agent to form the corresponding amine. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and catalysts is crucial to minimize by-products and ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyisoxazol-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-(3-Methoxyisoxazol-5-yl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyisoxazol-5-yl)propan-2-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methoxyisoxazol-5-yl)propanoic acid
- 3-(2-Methoxyphenyl)isoxazol-5-yl)methanol
- 3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Uniqueness
2-(3-Methoxyisoxazol-5-yl)propan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-(3-methoxy-1,2-oxazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,8)5-4-6(10-3)9-11-5/h4H,8H2,1-3H3 |
Clé InChI |
OWGYUVYUSAEHSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=NO1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


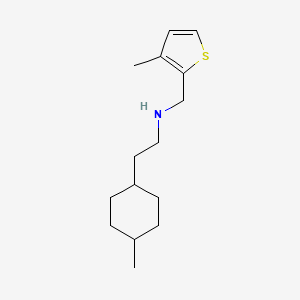
![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)
![2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)

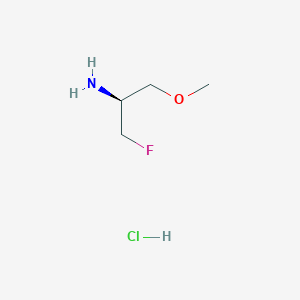
![Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B15310946.png)
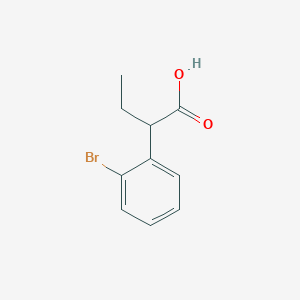
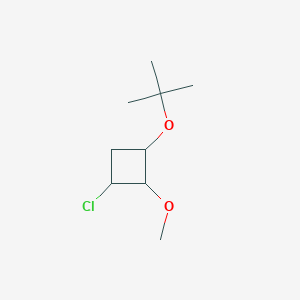
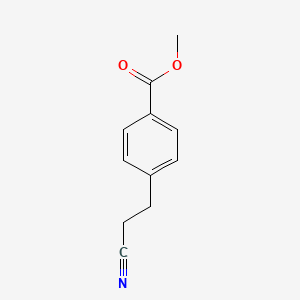

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15310976.png)

